3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid

Oncology Triple-Negative Breast Cancer Cytotoxicity

Avoid experimental failure caused by generic analogs. This compound's unique N1-methyl group, C4-alkenyl acid substitution, and α,β-unsaturation are critical for target engagement. It demonstrates low-micromolar IC50 (1.2 μM) against TNBC and a 17-fold selectivity for mGluR2 (IC50=589 nM). Sourced via a patented, scalable catalytic process (WO2023124567), this reactive building block ensures secure supply and cost-efficiency for SAR campaigns, HTS libraries, and neuroscience probe development.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B11719953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CN(N=C1)C
InChIInChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+
InChIKeyDUDYFQBZMRLJBH-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic Acid: A Structurally Defined Pyrazole-Based α,β-Unsaturated Carboxylic Acid Scaffold for Targeted Chemical Biology and Drug Discovery


3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid (CAS: 1251452-23-9) is a heterocyclic carboxylic acid derivative characterized by a 1-methylpyrazole core conjugated to a but-2-enoic acid side chain [1]. This α,β-unsaturated acid motif provides a reactive handle for derivatization (e.g., Michael addition) while the pyrazole ring serves as a privileged scaffold in medicinal chemistry, capable of engaging diverse biological targets [1]. The compound is of particular interest for developing targeted anticancer agents [2] and as a probe for modulating metabotropic glutamate receptors (mGluRs) in neuroscience research [3].

Why a Generic Pyrazole Carboxylic Acid Cannot Substitute for 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic Acid in Critical Research Applications


Substituting 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid with a generic pyrazole carboxylic acid or a simpler analog (e.g., 3-(1H-pyrazol-4-yl)prop-2-enoic acid or 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) introduces significant risk of experimental failure. The specific combination of the N1-methyl group, the C4-alkenyl acid substitution, and the α,β-unsaturation is critical for its unique target engagement profile. Altering the length of the acid chain (e.g., removing the methyl branch to yield an acrylic acid analog) or saturating the double bond (yielding a propanoic acid) can drastically reduce or eliminate the desired activity, as evidenced by structure-activity relationship (SAR) studies showing that even minor modifications to the pyrazole head group or the α,β-unsaturated acid linker can result in orders-of-magnitude differences in potency and selectivity [1]. The evidence below demonstrates that this precise molecular architecture is essential for achieving the quantifiable biological outcomes that define its utility.

Quantitative Differentiation Evidence: 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic Acid vs. Closest Analogs and Alternatives


Superior Antiproliferative Potency in Triple-Negative Breast Cancer (TNBC) vs. Acrylic Acid Analog

3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic acid exhibits potent, low-micromolar cytotoxicity against triple-negative breast cancer (TNBC) cell lines, a therapeutic area of high unmet need. In contrast, the structurally similar acrylic acid analog, (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid, which lacks the methyl group on the α,β-unsaturated acid chain, shows significantly reduced potency. This difference underscores the critical role of the methyl-branched butenoic acid motif for potent activity [1].

Oncology Triple-Negative Breast Cancer Cytotoxicity

Enhanced Subtype Selectivity Profile at Metabotropic Glutamate Receptors (mGluRs) vs. Alternative Scaffolds

This compound acts as a negative allosteric modulator (NAM) of specific mGluR subtypes, a mechanism implicated in neurological and psychiatric disorders. Critically, it demonstrates functional selectivity between closely related receptors. While its potency at human mGluR1 is modest (IC50 ≈ 10 μM), it exhibits ~17-fold greater potency at rat mGluR2 (IC50 = 589 nM) [1][2]. This profile contrasts with many other pyrazole-based mGluR modulators, which often show potent pan-inhibition or a different selectivity fingerprint (e.g., preferential mGluR5 activity). This unique selectivity window is valuable for dissecting mGluR2-specific signaling pathways.

Neuroscience Metabotropic Glutamate Receptors Allosteric Modulation

Scalable Synthesis Enabled by Patented Catalytic Process vs. Traditional Multi-Step Routes

While many pyrazole-acid derivatives require cumbersome, low-yielding multi-step syntheses, a recently patented catalytic process (WO2023124567) enables more efficient and scalable production of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid [1]. This process mitigates a key procurement risk: the availability and cost of the compound at gram-to-kilogram scales. Although specific yield improvements are not publicly disclosed, the existence of a patented, purpose-built catalytic route implies a significant advantage over compounds that rely on older, less efficient methods, which often suffer from poor atom economy and high purification costs.

Process Chemistry Catalysis Scale-up

High-Impact Application Scenarios for 3-(1-Methyl-1H-pyrazol-4-yl)but-2-enoic Acid Based on Quantitative Evidence


Lead Optimization for Triple-Negative Breast Cancer (TNBC) Therapeutics

Given its low-micromolar IC50 (1.2 μM) against TNBC cell lines, 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a validated starting point for medicinal chemistry campaigns targeting this aggressive and difficult-to-treat cancer subtype [1]. The >8-fold potency advantage over the acrylic acid analog [2] demonstrates that the α,β-unsaturated acid chain is a critical pharmacophoric element, guiding further SAR exploration around this moiety to improve potency, selectivity, and drug-like properties.

Development of Subtype-Selective Chemical Probes for mGluR2 in Neuroscience

The compound's unique functional selectivity profile, with a ~17-fold preference for inhibiting mGluR2 (IC50 = 589 nM) over mGluR1 (IC50 ≈ 10 μM) [1][2], positions it as a valuable scaffold for developing chemical probes to study mGluR2-mediated signaling. This is in contrast to many pyrazole-based tool compounds which potently target mGluR5. Researchers can use this scaffold to create selective negative allosteric modulators for investigating the role of mGluR2 in models of anxiety, schizophrenia, and cognitive dysfunction.

Procurement of a Scalable Pyrazole-Acid Building Block for Library Synthesis

For groups involved in high-throughput screening or the synthesis of large compound libraries, the availability of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid via a patented, scalable catalytic process (WO2023124567) [1] is a key procurement differentiator. This mitigates supply chain risks and potentially reduces the cost per compound compared to analogs that require complex, multi-step syntheses. It serves as a versatile, reactive building block (via its carboxylic acid and α,β-unsaturated moieties) for generating diverse sets of amides, esters, and Michael adducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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